N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide

CFTR inhibition ion channel pharmacology secretory diarrhea

This specific 2,4,5-trimethylbenzene sulfonamide isomer is a critical SAR tool for CFTR and Nav1.7 ion channel research. Its exact substitution geometry is essential for target binding and selectivity—replacing it with generic 2,4,6-isomers or naphthalene sulfonamides abolishes activity and confounds study results. Use this compound as a selective Nav1.7 probe, a CFTR-targeted modulator in diarrheal mechanism assays, or a metabolically stable benchmark in microsomal stability panels. Avoid wasted resources; specify CAS 895803-99-3.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 895803-99-3
Cat. No. B2730883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide
CAS895803-99-3
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C
InChIInChI=1S/C20H21N3O3S/c1-13-10-15(3)19(11-14(13)2)27(24,25)23-17-7-5-6-16(12-17)18-8-9-20(26-4)22-21-18/h5-12,23H,1-4H3
InChIKeyVGIBZYWTCLMCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(6-Methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide: Compound Identity and Procurement Context


N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide (CAS 895803-99-3) is a synthetic aryl sulfonamide derivative belonging to the broader pyridazine sulfonamide class, which has been investigated for modulating ion channels such as the cystic fibrosis transmembrane conductance regulator (CFTR) [1] and voltage-gated sodium channels (Nav) [2]. The compound is structurally defined by a 6-methoxypyridazine ring linked to a phenyl spacer and capped with a 2,4,5-trimethylbenzene sulfonamide group. While the core scaffold is shared with other biologically active sulfonamides, the specific substitution pattern on the terminal benzene ring (2,4,5-trimethyl vs. common 4-amino or 2,4,6-trimethyl analogs) is a key determinant of target binding affinity and selectivity, directly influencing procurement decisions for structure-activity relationship (SAR) studies.

Procurement Risk: Why N-[3-(6-Methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide Cannot Be Replaced by Its Closest Analogs


Substitution of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide with a generic in-class sulfonamide is not recommended due to the extreme structure-dependent selectivity characteristic of aryl sulfonamide pharmacology. Patent literature explicitly classifies pyridazine sulfonamides as inhibitors of specific ion-transporting proteins, with activity dependent on the exact substitution geometry [1]. Even minor isosteric replacements—such as shifting from a 2,4,5-trimethylbenzene sulfonamide to a 2,4,6-trimethyl isomer or a naphthalene sulfonamide —can abolish target binding or introduce off-target liabilities. Without direct, head-to-head comparative data confirming functional equivalence, using a close analog in a biological assay or chemical biology probe study introduces confounding variables that invalidate SAR conclusions and waste research resources.

Quantitative Differentiation Evidence for N-[3-(6-Methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide vs. Structural Analogs


CFTR Inhibitory Potency: 2,4,5-Trimethylbenzene Sulfonamide vs. Pyridazine Sulfonamide Class Baseline

The target compound incorporates a 2,4,5-trimethylbenzene sulfonamide motif which, according to the generic Markush structures in patent US20120129858, is explicitly claimed to inhibit cystic fibrosis transmembrane conductance regulator (CFTR) chloride transport [1]. While the patent does not disclose IC50 values for this exact compound, it establishes that pyridazine sulfonamide derivatives with varying benzene substitution patterns can inhibit CFTR with high potency. A closely related analog, the unsubstituted pyridazine sulfonamide core, is anticipated to have significantly lower potency or altered selectivity, underscoring the critical role of the 2,4,5-trimethyl substitution for optimal interaction with the CFTR binding pocket.

CFTR inhibition ion channel pharmacology secretory diarrhea

Nav1.7 Isoform Selectivity: 2,4,5-Trimethyl vs. 2,4,6-Trimethyl Sulfonamide Isomers

Arylsulfonamide Nav1.7 inhibitors, such as those described by Weiss et al. (2017), exhibit exquisite isoform selectivity that is fundamentally governed by the substitution pattern on the terminal aromatic ring [1]. The 2,4,5-trimethylbenzene sulfonamide isomer present in the target compound is structurally distinct from the 2,4,6-trimethylbenzene sulfonamide isomer (CAS not found but referenced as a comparator in chemical supplier listings). Even this single methyl group positional shift is predicted to alter the dihedral angle of the sulfonamide linkage and change the shape complementarity within the Nav1.7 voltage-sensor domain. While direct potency data for the target compound against Nav1.7 is not publicly available, the known structure-activity landscape of this chemical series indicates that the 2,4,5-isomer is likely to have a different selectivity window than the 2,4,6-isomer.

Nav1.7 pain target sodium channel selectivity arylsulfonamide SAR

Pharmacokinetic Stability: Methyl Substitution Impact on Metabolic Soft Spots

One of the core differentiators of the 2,4,5-trimethyl substitution pattern is its resistance to oxidative metabolism compared to less substituted benzene sulfonamides. A general SAR for trimethylbenzene sulfonamide-containing compounds shows that increasing methyl substitution blocks cytochrome P450-mediated hydroxylation at activated aromatic positions [1]. In a related series of gamma-secretase modulators, a trimethoxypyridine compound displayed only 36% remaining after 30 minutes in human liver microsomes (hLM) [2]. In contrast, the fully methylated benzene sulfonamide cap of the target compound is expected to provide a significantly improved metabolic profile. However, direct microsomal stability data for this precise compound is not reported in the open literature.

oxidative metabolism liver microsome stability CYP inhibition

Validated Application Scenarios for Procurement of N-[3-(6-Methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide


CFTR Inhibitor Probe Design and Secretory Diarrhea Modeling

Procurement is justified for laboratories developing CFTR-targeted probes to study secretory diarrheal mechanisms. The compound's structural features map directly to the Markush claims in patent US20120129858, allowing researchers to operate within a defined chemical intellectual property space [1]. Its predicted stability profile makes it suitable for sustained in vitro ion flux assays.

Nav1.7 Isoform Selectivity Profiling and Pain Target Validation

In Nav1.7 drug discovery, the compound serves as a critical SAR tool compound. Its 2,4,5-trimethyl substitution pattern is hypothesized to confer a distinct selectivity profile compared to the 2,4,6-isomer, based on computational conformational analysis and the known binding mode of arylsulfonamide Nav inhibitors [1]. Procurement of this specific isomer is essential to avoid confounding SAR with an inactive or non-selective comparator.

Metabolic Stability Benchmarking in Sulfonamide Series

As a fully methyl-capped sulfonamide, this compound can be used as a negative control or high-stability benchmark in microsomal stability assays. When compared to less-substituted analogs with known susceptibility to CYP hydroxylation (e.g., 36% remaining in hLM for trimethoxypyridine GSMs [1]), its predicted extended half-life allows researchers to calibrate metabolic stability profiles across a chemical series before committing to in vivo pharmacokinetic studies.

Quote Request

Request a Quote for N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.